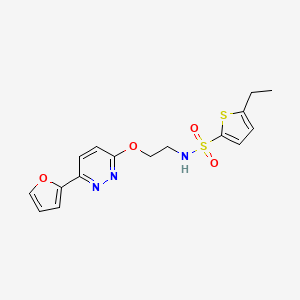
5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, an ethyl chain, and a furan-pyridazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the ethyl chain and the furan-pyridazine moiety. Common reagents used in these steps include sulfonyl chlorides, ethylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The furan and pyridazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a pharmaceutical agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazine rings can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide
- 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-amine
Uniqueness
The unique combination of the thiophene, furan, and pyridazine rings in 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide sets it apart from other similar compounds
生物活性
5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group, an ethyl chain, and a furan-pyridazine moiety. The structural formula can be summarized as follows:
- Molecular Formula: C15H18N4O3S
- Molecular Weight: 342.39 g/mol
- CAS Number: 920243-59-0
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with target proteins, modulating their activity.
- π-π Stacking Interactions: The furan and pyridazine rings can engage in π-π stacking interactions, enhancing binding affinity to biological targets.
- Electrophilic and Nucleophilic Substitution Reactions: The compound can undergo various chemical reactions that may influence its biological efficacy.
Antisecretory and Antiulcer Activity
Research on related pyridazine derivatives has shown significant antisecretory and antiulcer activities. In studies involving pylorus-ligated rats, compounds similar to this compound demonstrated notable inhibition of gastric acid secretion and ulcer formation. Key findings include:
| Compound | Activity Type | Test Model | Results |
|---|---|---|---|
| Compound A | Antisecretory | Pylorus-ligated rat | Significant reduction in gastric acid secretion |
| Compound B | Antiulcer | Stress-induced ulcer model | Reduced ulcer area |
These results suggest that modifications to the pyridazine structure can enhance biological activity.
Antimicrobial Activity
The furan ring present in the compound has been linked to antimicrobial properties. Studies indicate that derivatives containing furan exhibit activity against various bacterial strains, making them potential candidates for antibiotic development.
Case Studies and Research Findings
- Case Study on Structure-Activity Relationship (SAR): A study evaluated several pyridazine derivatives for their antisecretory effects. It was found that compounds with specific substitutions on the thiophene ring exhibited enhanced activity, indicating the importance of structural modifications for therapeutic efficacy .
- Clinical Implications: The potential use of this compound as an antiulcer agent has been highlighted in recent literature, suggesting further investigation into its clinical applications .
属性
IUPAC Name |
5-ethyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-2-12-5-8-16(24-12)25(20,21)17-9-11-23-15-7-6-13(18-19-15)14-4-3-10-22-14/h3-8,10,17H,2,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXTXDXEJCIWJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













